molecular formula C13H10ClF3N2O2S2 B2661323 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide CAS No. 338407-66-2

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide

Cat. No.: B2661323
CAS No.: 338407-66-2
M. Wt: 382.8
InChI Key: IJEAQSMMUYSVBG-UHFFFAOYSA-N
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Description

N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide (CAS No. 338407-66-2) is a sulfonamide derivative featuring a pyridinyl-sulfanyl-phenyl scaffold. This compound is structurally characterized by:

  • A 3-chloro-5-(trifluoromethyl)pyridine moiety linked via a sulfanyl group to a phenyl ring.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S2/c1-23(20,21)19-10-4-2-3-5-11(10)22-12-9(14)6-8(7-18-12)13(15,16)17/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEAQSMMUYSVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Thioether Formation: The next step is the formation of the thioether linkage. This involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiophenol derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step is the introduction of the methanesulfonamide group. This can be accomplished by reacting the thioether intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Scaffold Variations

Fluopyram (CAS 658066-35-4)
  • Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
  • Key Differences : Replaces the sulfanyl-phenyl linkage with an ethyl group and substitutes methanesulfonamide with a benzamide group.
  • Impact : The ethyl linker may enhance flexibility, while the benzamide group increases lipophilicity (logP likely higher than the target compound). Fluopyram is a registered fungicide/nematicide with broad-spectrum activity .
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea (CAS 338773-30-1)
  • Structure : Features a urea group instead of methanesulfonamide.
  • Key Differences: Urea provides two hydrogen-bond donors (vs. Molecular weight (423.84) and XlogP (5.3) suggest moderate solubility .
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide (CAS 338774-95-1)
  • Structure : Incorporates a nicotinamide group and dichlorophenyl ring.

Functional Group Modifications

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
  • Structure: Replaces the sulfanyl-phenyl group with a methyl-phenoxybenzene-sulfonamide.
2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
  • Structure : Substitutes methanesulfonamide with chloroacetamide.

Physicochemical Properties

Property Target Compound Fluopyram N'-Phenylurea
Molecular Weight Not reported 396.7 423.84
XlogP Not reported ~4.1 (estimated) 5.3
Hydrogen Bond Donors 1 (sulfonamide) 1 (amide) 2 (urea)
Topological Polar SA ~79 Ų (estimated) ~75 Ų 79.3 Ų

Key Observations :

  • Fluopyram’s balanced logP and polar surface area align with agrochemical requirements for foliar penetration .

Regulatory and Commercial Status

  • Fluopyram : EPA-approved with established tolerances (40 CFR Part 180). Marketed under Bayer’s Luna® line for fungal/nematode control .
  • Target Compound: No registered applications; likely in exploratory stages. Vendor listings suggest availability for medicinal research .
  • N'-Phenylurea Analogue: No commercial data; experimental status inferred from vendor catalogs .

Biological Activity

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide, a sulfonamide compound, has garnered significant attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Chemical Formula : C13H11ClF3N5OS
  • Molecular Weight : 363.77 g/mol
  • CAS Number : 1823183-18-1

The structure includes a trifluoromethyl group, which enhances lipophilicity and facilitates membrane penetration. The sulfonamide moiety is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.
  • Protein-Ligand Interactions : It acts as a probe for studying enzyme mechanisms and protein interactions, which is crucial for drug development.
  • Cell Cycle Modulation : In cancer studies, it has been shown to induce apoptosis through cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various derivatives and screened them against several bacterial strains. Results showed notable inhibition zones for certain derivatives, suggesting their potential as antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest and induction of late apoptosis or necrosis, highlighting its potential as a therapeutic agent in oncology.

Herbicidal Activity

In agricultural applications, the compound shows promise as a herbicide by targeting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Compounds derived from this sulfonamide exhibited higher inhibition rates against tobacco PPO compared to established herbicides like saflufenacil.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Various derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Study Induced apoptosis in A549 and HCT116 cell lines; mechanism involved cell cycle arrest at G1 phase.
Herbicidal Efficacy Demonstrated effective inhibition of PPO; potential use in agricultural settings as a selective herbicide.

Q & A

Q. How to design SAR studies targeting the trifluoromethyl-pyridinyl moiety?

  • SAR Framework :
  • Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -OCF₃, or -CN to assess electronic effects on potency .
  • Crystallographic Data : Correlate structural changes (e.g., pyridinyl substitution patterns) with binding affinity using X-ray co-crystal structures .

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